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Executive Summary

Capivasertib (AZD5363) is a potent, orally bioavailable, small-molecule inhibitor targeting all
three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The
PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and
metabolism, and its aberrant activation is a frequent event in the pathogenesis and progression
of prostate cancer.[1] Capivasertib, by competitively inhibiting the ATP-binding site of AKT,
effectively disrupts this oncogenic signaling.[1] This technical guide provides an in-depth
overview of Capivasertib as a potential therapeutic agent for prostate cancer, with a focus on
its mechanism of action, data from key clinical trials, and detailed experimental protocols
relevant to its preclinical and clinical evaluation.

Mechanism of Action and Signaling Pathway

Capivasertib is an ATP-competitive inhibitor of all three AKT isoforms, a key node in the
PI3K/AKT/mTOR signaling cascade.[1][2] In prostate cancer, this pathway is often
dysregulated, most commonly through the loss of the tumor suppressor phosphatase and
tensin homolog (PTEN).[3] PTEN loss leads to the accumulation of phosphatidylinositol (3,4,5)-
trisphosphate (PIP3), which in turn recruits and activates AKT. Activated AKT then
phosphorylates a multitude of downstream substrates, including GSK3[3, PRAS40, and the
MTOR complex 1 (MTORCL1), promoting cell survival, proliferation, and resistance to therapy.
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[4] By inhibiting AKT, Capivasertib blocks these downstream signaling events, leading to anti-
tumor effects.[4]
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Diagram 1: Capivasertib's inhibition of the PISK/AKT signaling pathway.

Clinical Trial Data in Prostate Cancer

Capivasertib has been evaluated in several clinical trials for prostate cancer, primarily in
combination with other standard-of-care agents. The following tables summarize key
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quantitative data from two pivotal trials: CAPItello-281 and ProCAID.

CAPItello-281: Capivasertib in Metastatic Hormone-
Sensitive Prostate Cancer (mHSPC)

The Phase 11l CAPItello-281 trial evaluated the efficacy and safety of Capivasertib in
combination with abiraterone and androgen deprivation therapy (ADT) in patients with PTEN-
deficient de novo mHSPC.[5][6]

Table 1: Efficacy Data from the CAPItello-281 Trial[7][8]

Capivasertib + Placebo + .
. ) . Hazard Ratio
Endpoint Abiraterone + Abiraterone + p-value

(95% CiI)
ADT (n=507) ADT (n=505)
Median
Radiographic
) 33.2 months 25.7 months 0.81(0.66-0.98) 0.034
Progression-Free
Survival (rPFS)
Median Overall
) Not Reached Not Reached 0.90 (0.71-1.15) 0.401
Survival (OS)
Time to Next 0.75-1.11 (95%
37.0 months 28.5 months N/A
Treatment Cl)
Symptomatic
Skeletal Event- 42.5 months 37.3 months N/A N/A

Free Survival

Table 2: Safety Data from the CAPItello-281 Trial (Grade =3 Adverse Events)[8]
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Capivasertib + Abiraterone Placebo + Abiraterone +
Adverse Event

+ ADT (%) ADT (%)
Any Grade =3 AE 67% 40.4%
Diarrhea 51.9% (all grades) 8.0% (all grades)
Hyperglycemia 38.0% (all grades) 12.9% (all grades)
Rash 35.4% (all grades) 7.0% (all grades)

ProCAID: Capivasertib in Metastatic Castration-
Resistant Prostate Cancer (mCRPC)

The Phase Il ProCAID trial investigated the addition of Capivasertib to docetaxel and
prednisolone in patients with mCRPC.[9][10][11][12][13][14]

Table 3: Efficacy Data from the ProCAID Trial[4][9]

Capivasertib + Placebo +

. Docetaxel + Docetaxel + Hazard Ratio

Endpoint . . p-value
Prednisolone Prednisolone (95% CiI)
(n=75) (n=75)

Median

Composite

) 7.03 months 6.70 months 0.92(0.73-1.16) 0.32

Progression-Free

Survival (cPFS)

Median Overall
31.15 months 20.27 months 0.54 (0.34-0.88) 0.01

Survival (OS)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of

Capivasertib.

PTEN Immunohistochemistry (IHC) for Patient Selection
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Objective: To identify patients with PTEN-deficient tumors for enroliment in clinical trials such
as CAPItello-281.[3][7][15][16]

Protocol:

o Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate tumor tissue is
sectioned at 4-5 pm.

» Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced
epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

e Antibody Incubation: Slides are incubated with a primary antibody against PTEN. A
commonly used and validated antibody is the rabbit monoclonal antibody clone 6H2.1.[17]
[18] The antibody is diluted according to the manufacturer's instructions and incubated for a
specified time (e.g., 60 minutes at room temperature).

o Detection: A polymer-based detection system with a chromogen (e.g., DAB) is used to
visualize the antibody binding.

o Counterstaining: Slides are counterstained with hematoxylin.

e Scoring: PTEN expression is evaluated by a pathologist. In the CAPItello-281 trial, PTEN
deficiency was defined as =90% of viable malignant cells with no specific cytoplasmic
staining.[7] Internal positive controls (e.g., surrounding benign glands or stroma) should
show intact PTEN expression.[19]
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Diagram 2: Workflow for PTEN immunohistochemistry.

Western Blotting for AKT Pathway Modulation
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Objective: To assess the in vitro and in vivo pharmacodynamic effects of Capivasertib on the
phosphorylation status of AKT and its downstream effectors.[20][21]

Protocol:

Cell/Tissue Lysis: Prostate cancer cells (e.g., LNCaP, PC-3, DU145) or tumor xenograft
tissue are lysed in ice-cold RIPA buffer supplemented with protease and phosphatase
inhibitors.[22][23]

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 ug) are separated by SDS-
polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

Blocking: The membrane is blocked in 5% non-fat dry milk or bovine serum albumin (BSA) in
Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary
antibodies targeting phosphorylated and total proteins of interest. Recommended antibodies
and starting dilutions include:

[e]

p-AKT (Ser473) (1:1000)

o

Total AKT (1:1000)

[¢]

p-GSK3B (Ser9) (1:1000)

[e]

Total GSK3 (1:1000)

[e]

A loading control such as GAPDH or B-actin (1:5000)[24]

e Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with
an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse 1gG,
1:2000-1:5000) for 1 hour at room temperature.

o Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate
and visualized with a digital imaging system.
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In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Capivasertib alone or in combination with
other agents in a preclinical setting.[22][25]

Protocol:

e Cell Culture: Human prostate cancer cell lines (e.g., DU-145, PC-3) are cultured in
appropriate media.[22][23]

e Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.[22]
[26]

e Tumor Implantation: A suspension of cancer cells (e.g., 1 x 106 cells in Matrigel) is
subcutaneously injected into the flank of each mouse.[25] For patient-derived xenografts
(PDX), tumor fragments are implanted.[26]

e Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week)
using digital calipers. Tumor volume is calculated using the formula: (Length x Width"2) / 2.

o Treatment: Once tumors reach a specified size (e.g., 100-200 mm?), mice are randomized
into treatment and control groups. Capivasertib is typically administered orally on an
intermittent schedule (e.g., 4 days on, 3 days off).[27][28][29]

» Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. At the end of
the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western
blotting, IHC).
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Diagram 3: General workflow for a prostate cancer xenograft study.

Mechanisms of Resistance

Understanding potential mechanisms of resistance to Capivasertib is crucial for the
development of effective long-term treatment strategies. Preclinical studies have begun to
explore these mechanisms. One identified mechanism involves the upregulation of mMTORC1-
driven translation, suggesting that proteomic profiling may help identify patients prone to
resistance.[30] Another study in breast cancer models pointed to the upregulation of ER
signaling and rewiring of pathways to bypass AKT inhibition and reactivate mTORCL1 as a
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resistance mechanism.[31] Further research is needed to fully elucidate the resistance
landscape in prostate cancer.[32][33]

Conclusion

Capivasertib has demonstrated promising clinical activity in prostate cancer, particularly in the
PTEN-deficient population. Its targeted mechanism of action offers a rational therapeutic
approach for a disease often driven by aberrant PI3K/AKT signaling. The data from the
CAPItello-281 and ProCAID trials provide a strong foundation for its further development and
potential integration into the treatment paradigm for prostate cancer. Continued research into
predictive biomarkers and mechanisms of resistance will be critical to optimizing its clinical
utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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